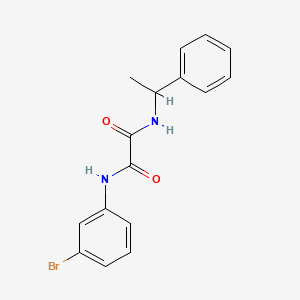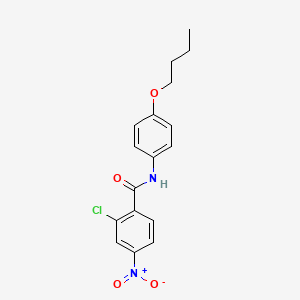![molecular formula C28H24N2O6 B4927353 1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate, commonly known as NP-PA-Na, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is a derivative of phenoxyacetic acid and naphthalene, and its unique structure has made it a useful tool in studying biological processes and mechanisms.
Wirkmechanismus
The mechanism of action of NP-PA-Na involves its ability to bind to proteins and enzymes through its propionylamino group, which forms hydrogen bonds with the amino acid residues of the target molecules. The nitrophenyl group acts as a fluorophore, allowing for the detection and imaging of the bound molecules.
Biochemical and Physiological Effects
NP-PA-Na has been shown to have minimal effects on the biochemical and physiological processes of cells and organisms. It does not interfere with cell viability or proliferation and has no significant toxic effects. This makes it a safe and reliable tool for studying biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NP-PA-Na in lab experiments include its high selectivity and sensitivity for binding to proteins and enzymes, its ability to detect and image target molecules with high resolution, and its minimal effects on cellular processes. However, the limitations of using NP-PA-Na include its high cost and the need for specialized equipment for its detection and imaging.
Zukünftige Richtungen
There are several future directions for the use of NP-PA-Na in scientific research. One potential application is in the development of new diagnostic tools for detecting and imaging diseases such as cancer. NP-PA-Na could also be used in the study of protein-protein interactions and the development of new drugs that target specific proteins and enzymes. Additionally, NP-PA-Na could be modified to improve its selectivity and sensitivity for binding to target molecules, making it an even more valuable tool for studying biological processes.
Synthesemethoden
The synthesis of NP-PA-Na involves several steps, starting with the reaction of 2-naphthol with phenoxyacetic acid in the presence of a dehydrating agent. The resulting compound is then reacted with propionyl chloride to form the propionyl derivative. Finally, the nitro group is introduced by reacting the propionyl derivative with nitric acid. The resulting product is purified and obtained as a yellow powder.
Wissenschaftliche Forschungsanwendungen
NP-PA-Na has been widely used in scientific research as a fluorescent probe for detecting and imaging proteins and enzymes. It has been shown to selectively bind to proteins and enzymes with high affinity, making it a valuable tool for studying their functions and interactions. Additionally, NP-PA-Na has been used in studying the mechanisms of various biological processes, including cell signaling and apoptosis.
Eigenschaften
IUPAC Name |
[1-[(3-nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-2-25(31)29-28(20-10-8-11-21(17-20)30(33)34)27-23-14-7-6-9-19(23)15-16-24(27)36-26(32)18-35-22-12-4-3-5-13-22/h3-17,28H,2,18H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEJHFZXNIRMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3-Nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)
![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)


![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)